![molecular formula C23H16ClN3O2S B11616535 6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11616535.png)
6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core structure with various substituents, including a chloro group, a methoxy-benzodiazole moiety, and a phenyl group. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using thionyl chloride or phosphorus pentachloride.
Attachment of the Benzodiazole Moiety: The benzodiazole moiety can be introduced through a nucleophilic substitution reaction, where 5-methoxy-1H-1,3-benzodiazole reacts with the chloro-substituted quinoline.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzodiazole-substituted quinoline with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenylquinoline
- 6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-thione
- 6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-amine
Uniqueness
The uniqueness of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy-benzodiazole moiety and the sulfanyl linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Biological Activity
6-Chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one (CAS No. 525582-12-1) is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a quinoline core structure with various substituents, which contribute to its unique chemical and biological properties.
The empirical formula of the compound is C23H16ClN3O2S, with a molecular weight of 433.91 g/mol. Key physical properties include:
Property | Value |
---|---|
Density | 1.49 ± 0.1 g/cm³ |
pKa | 9.07 ± 0.70 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to bind to DNA, leading to inhibition of DNA replication and cell division, which is crucial in cancer therapy . Additionally, it exhibits potential interactions with various enzymes and receptors, modulating their activities and resulting in diverse biological effects.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. Studies have demonstrated that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's effects on several cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial potential. It has shown efficacy against various bacterial strains and fungi, suggesting its utility as an antimicrobial agent .
Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound. Modifications to the quinoline core or the benzimidazole moiety can significantly influence both potency and selectivity against target cells.
Properties
Molecular Formula |
C23H16ClN3O2S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
6-chloro-3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H16ClN3O2S/c1-29-15-8-10-18-19(12-15)27-23(26-18)30-21-20(13-5-3-2-4-6-13)16-11-14(24)7-9-17(16)25-22(21)28/h2-12H,1H3,(H,25,28)(H,26,27) |
InChI Key |
QSOHSTJPIHRANR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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